2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The exact mass of the compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is 395.19573968 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-6-18-15(4)22-21(26-14(3)11-13(2)24-26)25(20(18)28)12-19(27)23-16-7-9-17(29-5)10-8-16/h7-11H,6,12H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZDOGBDDEYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)OC)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide has gained attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular properties:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 334.41 g/mol
- IUPAC Name : 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Synthesis
The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which has been used to create various pyrimidine derivatives with biological activity. The synthesis pathway includes the formation of key intermediates that are subsequently modified to yield the final product.
Antidiabetic Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antidiabetic properties. For instance, compounds with a pyrazole moiety have shown potent inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism.
| Compound | IC₅₀ (α-glucosidase) | IC₅₀ (α-amylase) |
|---|---|---|
| Pyrazole Derivative A | 75.62 µM | 119.3 µM |
| Acarbose (Standard) | 72.58 µM | 115.6 µM |
These results suggest that the compound could potentially serve as a lead in developing new antidiabetic agents.
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated through various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound possesses considerable antioxidant properties, which may contribute to its overall therapeutic potential.
Antimicrobial Activity
In vitro studies have shown that similar pyrimidine derivatives exhibit antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
This antimicrobial activity suggests potential applications in treating infections.
The biological activities of this compound can be attributed to its ability to interact with specific enzyme targets and modulate various biochemical pathways. Molecular docking studies have provided insights into how the compound binds to active sites of enzymes involved in glucose metabolism and oxidative stress.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Antidiabetic Effects : A clinical trial involving a pyrazole derivative showed significant reductions in blood glucose levels among diabetic patients compared to a placebo group.
- Case Study on Antimicrobial Efficacy : In a study evaluating the effects of pyrimidine derivatives on bacterial infections, patients treated with these compounds showed faster recovery rates compared to standard antibiotic treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
